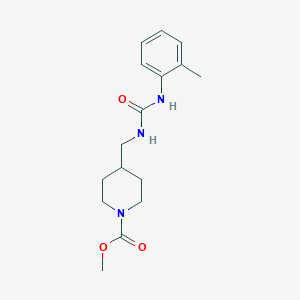

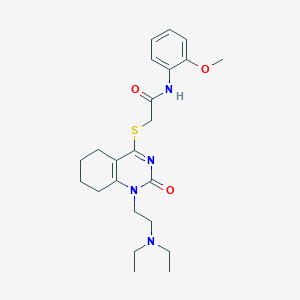

Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of piperidine derivatives as building blocks . For instance, Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate” are not available, piperidine derivatives are known to be involved in various chemical reactions. For example, Methyl piperidine-4-carboxylate is used as a reactant for synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors and a scalable catalyst from asymmetric hydrogenation .Applications De Recherche Scientifique

Synthesis and Chemical Properties

One area of application involves the synthesis of novel compounds for potential therapeutic uses. For instance, the creation of trisubstituted 4-aminopiperidines, which have shown interesting results as PAF-receptor antagonists, highlighting their significance in designing compounds with specific biological activities (H. Benmehdi et al., 2008). Similarly, research on 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives has expanded the scope of synthetic applications in pharmacology, emphasizing the compound's role as a synthetic intermediate in creating bioactive molecules (Samir Ibenmoussa et al., 1998).

Molecular Structure Analysis

Studies on the molecular structure of related piperidine derivatives, such as 4-carboxypiperidinium chloride, have contributed to the understanding of chemical bonding and molecular interactions, which are crucial for the development of more effective and selective compounds (M. Szafran et al., 2007).

Post-Polymerization Functionalization

In the realm of polymer science , the use of similar piperidine derivatives as initiators for the ring-opening polymerization represents a novel approach to post-polymerization modification, offering new pathways for the functionalization of polymers. This method provides a versatile platform for the development of functional materials with potential applications in biotechnology and medicine (Solomiia Borova et al., 2021).

Enantioselective Synthesis

Research into the enantioselective synthesis of derivatives, utilizing phase-transfer catalysts, has opened avenues for creating chiral molecules, which are of significant interest due to their potential in developing new drugs with improved efficacy and reduced side effects (Yaomin Wang et al., 2018).

Cardiovascular and Antithrombotic Applications

The synthesis of derivatives has also been explored for their cardiovascular activity . Studies on nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid have investigated their potential in cardiovascular therapy, demonstrating the broad applicability of piperidine derivatives in medical research (A. Krauze et al., 2004).

Propriétés

IUPAC Name |

methyl 4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-12-5-3-4-6-14(12)18-15(20)17-11-13-7-9-19(10-8-13)16(21)22-2/h3-6,13H,7-11H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTACXIGUIDWHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2699906.png)

![3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2699907.png)

![1-[(5,6-Dichloropyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2699908.png)

![4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2699909.png)

![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)

![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699924.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2699928.png)